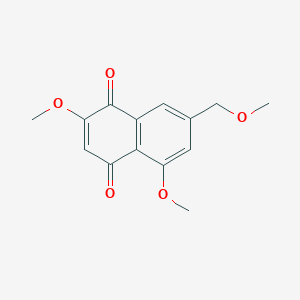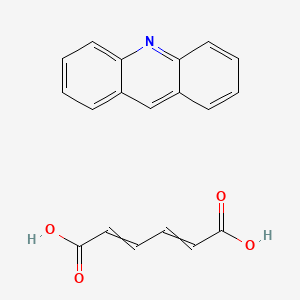
Acridine;hexa-2,4-dienedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acridine;hexa-2,4-dienedioic acid is a compound that combines the structural features of acridine and hexa-2,4-dienedioic acid Acridine is a nitrogen-containing heterocyclic compound known for its applications in dyes and pharmaceuticals, while hexa-2,4-dienedioic acid is a diene with conjugated double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of acridine;hexa-2,4-dienedioic acid can be achieved through several methods. One common approach involves the Heck-decarboxylate coupling reaction, where dienedioic acid is used as a diene building block
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly reagents and catalysts is often preferred to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Acridine;hexa-2,4-dienedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of conjugated double bonds in the hexa-2,4-dienedioic acid moiety makes it susceptible to electrophilic addition reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds .
Aplicaciones Científicas De Investigación
Acridine;hexa-2,4-dienedioic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex organic molecules. In biology, it serves as a fluorescent probe for imaging and detecting biomolecules . In medicine, acridine derivatives are investigated for their potential anticancer and antimicrobial properties . Additionally, the compound finds applications in the industry as a precursor for the production of dyes and pigments .
Mecanismo De Acción
The mechanism of action of acridine;hexa-2,4-dienedioic acid involves its interaction with various molecular targets. Acridine derivatives are known to intercalate into DNA, disrupting the normal function of the DNA and inhibiting the activity of enzymes such as topoisomerases . This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The conjugated double bonds in the hexa-2,4-dienedioic acid moiety may also participate in redox reactions, further contributing to the compound’s biological activity .
Comparación Con Compuestos Similares
Acridine;hexa-2,4-dienedioic acid can be compared to other acridine derivatives and dienedioic acids. Similar compounds include acridone, which shares the acridine core but lacks the conjugated diene structure, and sorbic acid, which is a simple dienedioic acid without the acridine moiety .
Conclusion
This compound is a compound with unique chemical properties and a wide range of applications in chemistry, biology, medicine, and industry. Its synthesis involves versatile methods, and it undergoes various chemical reactions to form different products. The compound’s mechanism of action and comparison with similar compounds highlight its potential as a valuable tool in scientific research and industrial applications.
Propiedades
Número CAS |
827348-10-7 |
|---|---|
Fórmula molecular |
C19H15NO4 |
Peso molecular |
321.3 g/mol |
Nombre IUPAC |
acridine;hexa-2,4-dienedioic acid |
InChI |
InChI=1S/C13H9N.C6H6O4/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;7-5(8)3-1-2-4-6(9)10/h1-9H;1-4H,(H,7,8)(H,9,10) |
Clave InChI |
HSFHLFAIWMFKSX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=N2.C(=CC(=O)O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{6-[(Methoxycarbonyl)amino]hexyl}carbamic acid](/img/structure/B14212981.png)
![9H-Xanthene-3-carboxamide, 9-(8-azabicyclo[3.2.1]oct-3-ylidene)-](/img/structure/B14212987.png)



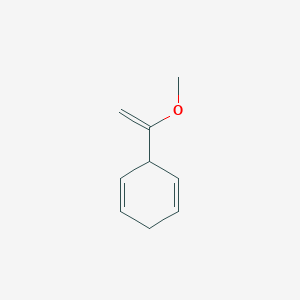
![2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1,6-naphthyridine](/img/structure/B14213031.png)
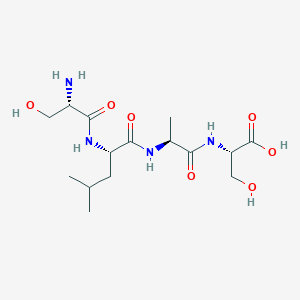
![(2S)-2-[benzyl(2-hydroxyethyl)amino]-4-methylpentan-1-ol](/img/structure/B14213045.png)
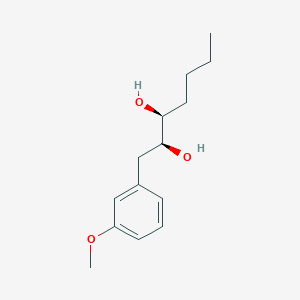
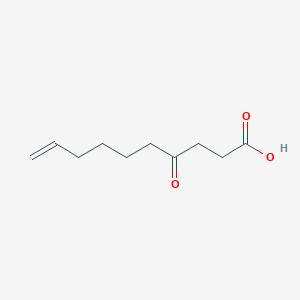
![{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile](/img/structure/B14213063.png)
![Pyridinium, 1-[8-[(2R)-1-oxo-2-phenylpropoxy]octyl]-, iodide](/img/structure/B14213068.png)
